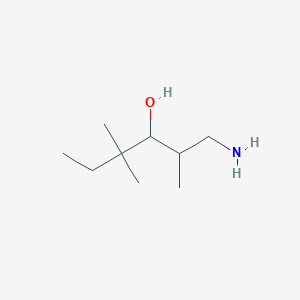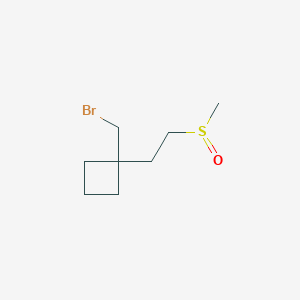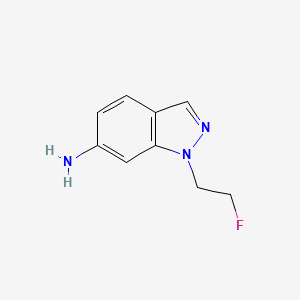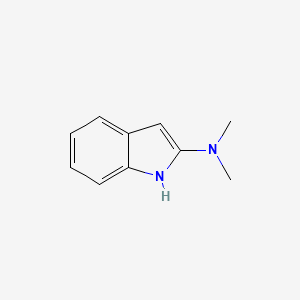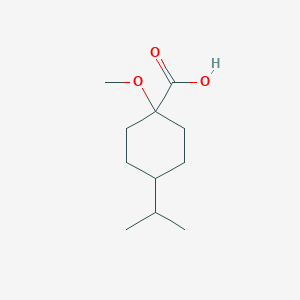![molecular formula C10H12ClNOS B13190437 1-[(4-Chlorophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B13190437.png)
1-[(4-Chlorophenyl)imino]-1lambda6-thiolan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-Chlorophenyl)imino]-1lambda6-thiolan-1-one is a chemical compound that belongs to the class of organosulfur compounds It is characterized by the presence of a thiolane ring, which is a five-membered ring containing sulfur, and an imino group attached to a 4-chlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chlorophenyl)imino]-1lambda6-thiolan-1-one typically involves the reaction of 4-chloroaniline with carbon disulfide in the presence of a base, followed by cyclization to form the thiolane ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper(II) acetate. The reaction is carried out under reflux conditions to ensure complete cyclization and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1-[(4-Chlorophenyl)imino]-1lambda6-thiolan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-[(4-Chlorophenyl)imino]-1lambda6-thiolan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-[(4-Chlorophenyl)imino]-1lambda6-thiolan-1-one involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The thiolane ring may also interact with biological membranes, affecting their permeability and function. These interactions can lead to various biological effects, including antimicrobial and antiviral activities .
Comparación Con Compuestos Similares
Similar Compounds
1-[(4-Nitrophenyl)imino]-1lambda6-thiolan-1-one: Similar structure but with a nitro group instead of a chloro group.
1-[(4-Methylphenyl)imino]-1lambda6-thiolan-1-one: Similar structure but with a methyl group instead of a chloro group.
1-[(4-Fluorophenyl)imino]-1lambda6-thiolan-1-one: Similar structure but with a fluoro group instead of a chloro group.
Uniqueness
1-[(4-Chlorophenyl)imino]-1lambda6-thiolan-1-one is unique due to the presence of the chloro group, which can influence its reactivity and interactions with biological targets. The chloro group can enhance the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes and interact with intracellular targets.
Propiedades
Fórmula molecular |
C10H12ClNOS |
|---|---|
Peso molecular |
229.73 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)iminothiolane 1-oxide |
InChI |
InChI=1S/C10H12ClNOS/c11-9-3-5-10(6-4-9)12-14(13)7-1-2-8-14/h3-6H,1-2,7-8H2 |
Clave InChI |
AKAIZPIQRYUXCV-UHFFFAOYSA-N |
SMILES canónico |
C1CCS(=NC2=CC=C(C=C2)Cl)(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



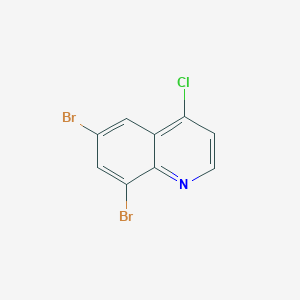
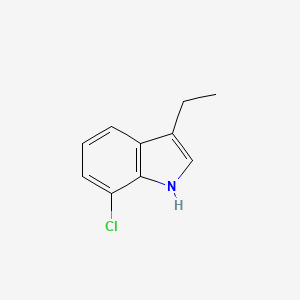
![tert-Butyl N-[5-(2-nitrophenyl)-5-oxopentyl]carbamate](/img/structure/B13190372.png)
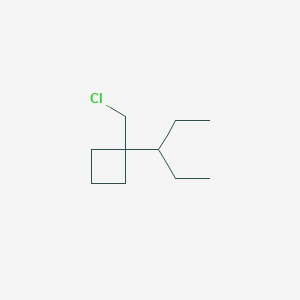
![2-chloro-N-{[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]methyl}acetamide](/img/structure/B13190382.png)

